molecular formula C14H28N2O2 B2832857 (S)-tert-Butyl 3-[(2-methylpropyl)amino]piperidine-1-carboxylate CAS No. 1027346-21-9

(S)-tert-Butyl 3-[(2-methylpropyl)amino]piperidine-1-carboxylate

Cat. No.: B2832857
CAS No.: 1027346-21-9
M. Wt: 256.39
InChI Key: IYSSNDNZJKNZSX-LBPRGKRZSA-N
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Description

(S)-tert-Butyl 3-[(2-methylpropyl)amino]piperidine-1-carboxylate is a piperidine derivative Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of multi-enzyme cascades, which can convert protected amino alcohols to the desired piperidine derivative with high enantiopurity .

Industrial Production Methods

Industrial production methods for this compound often involve streamlined, one-pot reactions to prevent racemization of intermediates and to ensure high yields. These methods are designed to be cost-effective and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-[(2-methylpropyl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group or the 2-methylpropylamino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

(S)-tert-Butyl 3-[(2-methylpropyl)amino]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.

    Biology: It serves as a model compound for studying the biological activity of piperidine derivatives.

    Medicine: This compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the development of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

  • Piperidine
  • Piperine
  • 3-aminopiperidine
  • 3-aminoazepane

Uniqueness

(S)-tert-Butyl 3-[(2-methylpropyl)amino]piperidine-1-carboxylate is unique due to its specific structural features, including the tert-butyl and 2-methylpropylamino groups. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other piperidine derivatives .

Properties

IUPAC Name

tert-butyl (3S)-3-(2-methylpropylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-11(2)9-15-12-7-6-8-16(10-12)13(17)18-14(3,4)5/h11-12,15H,6-10H2,1-5H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSSNDNZJKNZSX-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN[C@H]1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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